molecular formula C19H12F6N2S B3129537 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-5-[3-(trifluoromethyl)phenyl]pyrimidine CAS No. 339101-73-4

2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-5-[3-(trifluoromethyl)phenyl]pyrimidine

Cat. No. B3129537
CAS RN: 339101-73-4
M. Wt: 414.4 g/mol
InChI Key: WGMAWNFKICSGKJ-UHFFFAOYSA-N
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Description

2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-5-[3-(trifluoromethyl)phenyl]pyrimidine is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of pyrimidine-based compounds and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-5-[3-(trifluoromethyl)phenyl]pyrimidine is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins that are involved in the inflammatory and cancer pathways. It has also been shown to inhibit the replication of various viruses.
Biochemical and Physiological Effects:
2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-5-[3-(trifluoromethyl)phenyl]pyrimidine has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of various inflammatory cytokines and chemokines. It has also been shown to inhibit the growth and proliferation of various cancer cells. In addition, it has been shown to inhibit the replication of various viruses.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-5-[3-(trifluoromethyl)phenyl]pyrimidine is its potential use in drug discovery. It has shown promising results in various scientific studies and has the potential to be developed into a drug. However, one of the limitations of this compound is its toxicity. It has been shown to have cytotoxic effects on various cell lines.

Future Directions

There are several future directions for the study of 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-5-[3-(trifluoromethyl)phenyl]pyrimidine. One of the future directions is to study its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another future direction is to study its potential use in the treatment of viral infections. Additionally, more studies are needed to understand its mechanism of action and to optimize its synthesis method.

Scientific Research Applications

2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-5-[3-(trifluoromethyl)phenyl]pyrimidine has shown potential applications in various scientific studies. One of the major applications of this compound is in the field of drug discovery. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F6N2S/c20-18(21,22)15-5-1-3-12(7-15)11-28-17-26-9-14(10-27-17)13-4-2-6-16(8-13)19(23,24)25/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMAWNFKICSGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC=C(C=N2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601130690
Record name 5-[3-(Trifluoromethyl)phenyl]-2-[[[3-(trifluoromethyl)phenyl]methyl]thio]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601130690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-5-[3-(trifluoromethyl)phenyl]pyrimidine

CAS RN

339101-73-4
Record name 5-[3-(Trifluoromethyl)phenyl]-2-[[[3-(trifluoromethyl)phenyl]methyl]thio]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339101-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[3-(Trifluoromethyl)phenyl]-2-[[[3-(trifluoromethyl)phenyl]methyl]thio]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601130690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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